5-HT₁A Receptor Affinity: 2-Methoxyphenyl vs. 4-Methoxyphenyl Scaffold
The 2‑methoxyphenylpiperazine scaffold, which is embedded in the target compound, exhibits a Ki = 9.5 nM at the rat 5‑HT₁A receptor, measured by displacement of [³H]5‑HT [1]. In contrast, the 4‑methoxyphenylpiperazine scaffold shows only micromolar affinity for monoaminergic targets (Ki = 1,640 nM at the 5‑HT₃ receptor) and lacks comparable 5‑HT₁A activity [2]. Although the full oxalamide derivative has not been directly profiled in the same assay, the scaffold data indicate that moving the methoxy group from the 2‑ to the 4‑position would be expected to abolish sub‑micromolar 5‑HT₁A binding.
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 9.5 nM (for 1‑(2‑methoxyphenyl)piperazine scaffold [1]; full oxalamide compound not directly measured) |
| Comparator Or Baseline | 1‑(4‑Methoxyphenyl)piperazine scaffold: Ki = 1,640 nM at 5‑HT₃ receptor; no significant 5‑HT₁A affinity reported [2] |
| Quantified Difference | >100‑fold difference in affinity for monoaminergic receptors between 2‑methoxy and 4‑methoxy scaffolds |
| Conditions | Radioligand binding assays: [³H]5‑HT (5‑HT₁A) and [³H]GR‑65630 (5‑HT₃); rat tissue; data curated by ChEMBL. |
Why This Matters
Retaining the 2‑methoxy substituent is essential for maintaining high 5‑HT₁A affinity; procurement of a 4‑methoxy analog would yield a compound with fundamentally different receptor pharmacology.
- [1] BindingDB entry BDBM50001862: 1‑(2‑Methoxyphenyl)piperazine; Ki = 9.5 nM for rat 5‑HT₁A receptor (radioligand: [³H]5‑HT). Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50001862 (Accessed 2026‑05‑09). View Source
- [2] BindingDB entry BDBM50001913: 1‑(4‑Methoxyphenyl)piperazine; Ki = 1.64 µM for 5‑HT₃ receptor (radioligand: [³H]GR‑65630). Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50001913 (Accessed 2026‑05‑09). View Source
